molecular formula C12H18N6 B8602101 N~2~,N~4~,N~6~-Tricyclopropyl-1,3,5-triazine-2,4,6-triamine CAS No. 66215-10-9

N~2~,N~4~,N~6~-Tricyclopropyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B8602101
Key on ui cas rn: 66215-10-9
M. Wt: 246.31 g/mol
InChI Key: PSUUJJDPUSEFPD-UHFFFAOYSA-N
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Patent
US04187305

Procedure details

A mixture of 20 g of 2-chloro-4,6-bis-cyclopropylamino-s-triazine, 10.1 g of cyclopropylamine and 80 ml of dioxan is heated at 140° C. in an autoclave for 22 hours. The reaction mixture is concentrated in vacuo to half its volume and 300 ml of water are added. The mixture is extracted with ethyl acetate, the product phase is dried over sodium sulfate and the solvents are removed in vacuo. The residue is recrystallised from dioxan/petroleum ether; melting point 75°-77° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH:8][CH:9]2[CH2:11][CH2:10]2)[N:5]=[C:4]([NH:12][CH:13]2[CH2:15][CH2:14]2)[N:3]=1.[CH:16]1([NH2:19])[CH2:18][CH2:17]1>O1CCOCC1>[CH:16]1([NH:19][C:2]2[N:7]=[C:6]([NH:8][CH:9]3[CH2:11][CH2:10]3)[N:5]=[C:4]([NH:12][CH:13]3[CH2:15][CH2:14]3)[N:3]=2)[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)NC1CC1)NC1CC1
Name
Quantity
10.1 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo to half its volume and 300 ml of water
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the product phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from dioxan/petroleum ether

Outcomes

Product
Name
Type
Smiles
C1(CC1)NC1=NC(=NC(=N1)NC1CC1)NC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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